molecular formula C13H17N3S B1490986 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098131-28-1

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1490986
CAS No.: 2098131-28-1
M. Wt: 247.36 g/mol
InChI Key: GESCNPUHXUXLIT-UHFFFAOYSA-N
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Description

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a complex organic compound featuring a pyrazole ring substituted with a cyclopropylmethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropylmethyl and thiophene groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(thiophen-2-yl)ethan-1-amine
  • 2-(cyclopropylmethyl)pyrazole
  • 3-(thiophen-2-yl)-1H-pyrazole

Uniqueness

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is a novel synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃S
  • Molecular Weight : 241.35 g/mol

The core structure includes a pyrazole ring substituted with cyclopropylmethyl and thiophene groups, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown efficacy against various bacterial strains and fungi. The compound's ability to disrupt microbial cell walls could be attributed to its unique structural features, which allow it to interact effectively with microbial targets .

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and growth, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases. The anti-inflammatory effects may stem from its ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated significant antifungal activity against Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values were reported in the range of 10-50 µg/mL, indicating strong antifungal potential .

Study 2: Anticancer Mechanism Analysis

In another investigation, the compound was tested against several human cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells .

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against C. albicans (MIC: 10-50 µg/mL)
AnticancerIC50: 5-15 µM; induces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCNPUHXUXLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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